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Compound of Interest

Compound Name:
1-Bromo-4-(tert-butyl)-2-

methylbenzene

Cat. No.: B8585258 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(tert-
butyl)-2-methylbenzene

Introduction
1-Bromo-4-(tert-butyl)-2-methylbenzene is a substituted aromatic halide of significant interest

in synthetic organic chemistry. As a versatile building block, its unique substitution pattern—

featuring a bulky tert-butyl group para to the bromine and a methyl group ortho to it—imparts

specific steric and electronic properties that are highly valuable in the targeted synthesis of

complex molecules, including pharmaceuticals and advanced materials. The strategic

placement of these groups dictates the regioselectivity of subsequent reactions, offering

chemists precise control over molecular architecture.

This guide provides a comprehensive technical overview of 1-Bromo-4-(tert-butyl)-2-
methylbenzene, designed for researchers, scientists, and drug development professionals. It

delves into the compound's physicochemical properties, spectroscopic signature, plausible

synthetic routes, and characteristic reactivity. By synthesizing theoretical knowledge with

practical, field-proven insights, this document serves as an authoritative resource for leveraging

this compound in advanced chemical applications.
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The fundamental properties of 1-Bromo-4-(tert-butyl)-2-methylbenzene define its behavior in

a laboratory setting. While extensive experimental data for this specific isomer is not broadly

published, its properties can be reliably predicted using computational models, which are

essential for experimental design.

Identifier Value Source

IUPAC Name
1-bromo-4-tert-butyl-2-

methylbenzene
[1]

Synonyms
1-Bromo-2-methyl-4-(t-

butyl)benzene
[1]

CAS Number 854637-01-7 [1]

Molecular Formula C₁₁H₁₅Br [1]

Molecular Weight 227.14 g/mol [1]

Monoisotopic Mass 226.03571 Da [1]

XLogP3 4.6 [1]

Topological Polar Surface Area 0 Å² [1]

Heavy Atom Count 12 [1]

Note: The properties listed above are primarily computed values sourced from PubChem,

providing a foundational dataset for this compound.[1]

Spectroscopic Characterization (Predicted)
Spectroscopic analysis is critical for structure verification. Based on the known principles of

NMR, MS, and IR spectroscopy, the following spectral characteristics are predicted for 1-
Bromo-4-(tert-butyl)-2-methylbenzene.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative due to the molecule's

asymmetry.
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Aromatic Protons (δ 7.0-7.5 ppm): Three distinct signals are anticipated in the aromatic

region. The proton ortho to the bromine atom (at C6) would likely appear as a doublet. The

proton between the two alkyl groups (at C3) would appear as a doublet of doublets, and the

proton ortho to the tert-butyl group (at C5) would appear as a singlet or a very narrowly split

doublet.

Methyl Protons (δ ~2.4 ppm): The methyl group at C2, being attached to the aromatic ring, is

expected to produce a sharp singlet.

tert-Butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will yield

a strong singlet, a characteristic feature in the spectrum.

¹³C NMR Spectroscopy
The molecule's asymmetry should result in 11 distinct signals in the broadband-decoupled ¹³C

NMR spectrum, corresponding to each unique carbon atom. The carbon atom attached to the

bromine (C1) would be significantly influenced by the halogen's electronegativity and heavy

atom effect.

Mass Spectrometry
Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak

(M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This

results in two peaks of nearly equal intensity at m/z 226 and 228. A prominent fragment would

be the loss of the tert-butyl group, leading to a significant peak at m/z 170/172.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretching (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region

and fundamental vibrations around 1450-1600 cm⁻¹.

C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.
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Synthesis and Manufacturing
A logical and efficient synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene is crucial for its

availability. A plausible approach involves the electrophilic bromination of 1-(tert-butyl)-3-

methylbenzene.

Proposed Synthetic Pathway: Electrophilic Aromatic
Substitution
The directing effects of the substituents on the starting material, 1-(tert-butyl)-3-methylbenzene,

are key to this strategy. Both the methyl and tert-butyl groups are ortho-, para-directing

activators. The bromine will preferentially add to the positions most activated and sterically

accessible. The position between the two groups is sterically hindered. The positions ortho to

the methyl group and ortho to the tert-butyl group are the most likely candidates. The C4

position (para to the methyl group) is sterically accessible and electronically activated, making it

a prime site for bromination.

Caption: Proposed synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene.

Experimental Protocol: Laboratory Scale Synthesis
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

Charging the Reactor: The flask is charged with 1-(tert-butyl)-3-methylbenzene and a non-

polar solvent like carbon tetrachloride (CCl₄). A catalytic amount of iron filings or ferric

bromide (FeBr₃) is added.

Bromination: A solution of bromine (Br₂) in CCl₄ is added dropwise from the dropping funnel

at room temperature with vigorous stirring. The reaction is exothermic and may require

cooling in an ice bath to maintain control.

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis until the

starting material is consumed.

Quenching and Workup: The reaction mixture is cooled and slowly poured into a solution of

sodium bisulfite to quench excess bromine. The organic layer is separated, washed with
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water and brine, and dried over anhydrous magnesium sulfate.

Purification: The solvent is removed under reduced pressure, and the resulting crude product

is purified by vacuum distillation to yield pure 1-Bromo-4-(tert-butyl)-2-methylbenzene.

Chemical Reactivity and Synthetic Applications
The reactivity of 1-Bromo-4-(tert-butyl)-2-methylbenzene is dominated by the carbon-

bromine bond, which serves as a handle for forming new carbon-carbon and carbon-

heteroatom bonds.

Metal-Halogen Exchange
This compound readily undergoes metal-halogen exchange to form highly reactive

organometallic reagents.

Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent (like

THF or diethyl ether) yields the corresponding Grignard reagent. This nucleophilic species is

a cornerstone for forming C-C bonds with carbonyls, epoxides, and other electrophiles.

Organolithium Reagent Formation: Reaction with strong organolithium bases like n-

butyllithium or tert-butyllithium at low temperatures results in a lithium-bromide exchange,

producing the aryl lithium species.[2][3][4] This is often faster and occurs under milder

conditions than Grignard formation.

Palladium-Catalyzed Cross-Coupling Reactions
This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions, which are fundamental to modern drug discovery and materials science. The steric

hindrance provided by the ortho-methyl group can be a critical factor, often requiring

specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient oxidative

addition and reductive elimination steps.
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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
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Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Elimination-Addition (Benzyne) Mechanism
When treated with an exceptionally strong base, such as sodium amide (NaNH₂) in liquid

ammonia, aryl halides that have a proton ortho to the halogen can undergo an elimination-

addition reaction.[5]

Deprotonation: The strong base abstracts a proton from the C3 position, which is adjacent to

the bromine atom.

Elimination: The resulting carbanion rapidly eliminates the bromide ion, forming a highly

reactive benzyne intermediate (4-tert-butyl-2-methylbenzyne).

Nucleophilic Addition: The nucleophile (e.g., NH₂⁻) then attacks one of the two carbons of

the triple bond. The regioselectivity of this attack is directed by the electronic effects of the

alkyl substituents, leading to a mixture of isomeric amine products.

Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols are mandatory. The

following guidelines are based on safety data for structurally similar chemicals.[6][7][8]
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Hazard Category Description Precautionary Statement

Skin Irritation Causes skin irritation.

Wear protective gloves and

clothing.[6] Wash thoroughly

after handling.[8]

Eye Irritation Causes serious eye irritation.

Wear eye and face protection.

[6] If in eyes, rinse cautiously

with water for several minutes.

[8]

Respiratory Irritation
May cause respiratory

irritation.

Use only outdoors or in a well-

ventilated area.[6] Avoid

breathing vapors.[7]

Aquatic Toxicity
Toxic to aquatic life with long-

lasting effects.

Avoid release to the

environment.[6]

Personal Protective Equipment (PPE)
Gloves: Chemical-resistant gloves (e.g., nitrile).

Eye Protection: Safety glasses with side shields or chemical goggles.

Lab Coat: A standard laboratory coat should be worn.

Handling and Storage
Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[9]

Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.[7][10]

Keep the container tightly closed when not in use.[9]

Spill and Disposal Procedures
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a

suitable container for chemical waste disposal.[6]
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Dispose of contents and container in accordance with local, state, and federal regulations at

an authorized hazardous waste collection point.[6]

Conclusion
1-Bromo-4-(tert-butyl)-2-methylbenzene is a synthetically valuable aryl bromide whose utility

is defined by its unique substitution pattern. The interplay between the bromo functional group

and the sterically demanding ortho-methyl and para-tert-butyl groups provides chemists with a

powerful tool for constructing complex molecular frameworks with high regiochemical control.

Its proficiency in undergoing metal-halogen exchange and participating in a wide array of

cross-coupling reactions makes it an indispensable building block for the synthesis of novel

compounds in the pharmaceutical and materials science industries. A thorough understanding

of its properties, reactivity, and handling requirements is essential for its safe and effective

application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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